Methyl 6-bromo-2-naphthoate
Overview
Description
Introduction Methyl 6-bromo-2-naphthoate is a compound that is significant in the field of organic chemistry and is used in various chemical syntheses and studies. Its properties and reactions form a basis for its application in creating various derivatives and compounds.
Synthesis Analysis The synthesis of compounds related to Methyl 6-bromo-2-naphthoate, such as 2-bromo-6-methoxynaphthalene, has been explored through different methods. These include methylation of 6-bromo-2-naphthol with various reagents like dimethyl sulfate and methyl halides, and the electrochemical method for bromination (Xu & He, 2010). Another study discusses the Grignard reaction for the synthesis of 6-methoxy-2-naphthaldehyde, an intermediate step in the synthesis process (Guo-tong, 2007).
Molecular Structure Analysis The molecular structure of related compounds, such as 1-naphthylamines, has been studied, highlighting the importance of functional group substitution in these compounds (Su et al., 2019). Additionally, the synthesis and molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provide insight into the structural aspects of these types of compounds (Salunke-Gawali et al., 2014).
Chemical Reactions and Properties Methyl 6-bromo-2-naphthoate undergoes various chemical reactions, leading to the formation of diverse derivatives and compounds. For example, the Ullmann reaction of chiral diol diesters of 1-bromo-2-naphthoic acid demonstrates the ability of these compounds to form complex structures (Miyano et al., 1984).
Physical Properties Analysis The physical properties of compounds related to Methyl 6-bromo-2-naphthoate, such as solubility, melting points, and crystallization behaviors, are essential for understanding their applications in chemical synthesis. Studies on similar compounds provide insight into these aspects (Yépes et al., 2013).
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other chemical agents, are crucial for the effective use of Methyl 6-bromo-2-naphthoate in various chemical syntheses. The study on protecting group-free synthesis of 6-substituted naphthols and binols reveals such chemical properties (Verga et al., 2011).
Scientific Research Applications
- Organic Synthesis
- Application Summary : Methyl 6-bromo-2-naphthoate is often used in organic synthesis reactions as a reagent or starting material . It can be used to prepare naphthoic acid derivatives, such as naphthylacetic esters .
- Methods of Application : One common reaction involving Methyl 6-bromo-2-naphthoate is the aromatic Finkelstein reaction followed by hydrolysis, which affords 6-iodo-2-naphthoic acid . The Finkelstein reaction typically involves the exchange of halogen atoms in an alkyl halide with a halide ion. In this case, the bromine atom in Methyl 6-bromo-2-naphthoate is replaced by iodine. The resulting compound then undergoes hydrolysis to form 6-iodo-2-naphthoic acid.
- Results or Outcomes : The outcome of this reaction is the formation of 6-iodo-2-naphthoic acid . The yield and purity of the product would depend on the specific conditions of the reaction, including temperature, solvent, and the presence of any catalysts.
-
Synthesis of Naphthalene Derivatives
- Application Summary : Methyl 6-bromo-2-naphthoate can be used to synthesize various naphthalene derivatives . These derivatives have potential applications in the development of pharmaceuticals, agrochemicals, and materials science .
- Methods of Application : The synthesis typically involves reactions such as nucleophilic substitution, coupling reactions, or condensation reactions . The specific procedures and conditions can vary depending on the desired product.
- Results or Outcomes : The outcome of these reactions is the formation of various naphthalene derivatives . The yield and purity of the products would depend on the specific reaction conditions.
-
Preparation of 6-Vinyl-2-naphthalencarbaldehyde
- Application Summary : Methyl 6-bromo-2-naphthoate can be used to prepare 6-vinyl-2-naphthalencarbaldehyde . This compound is a useful intermediate in organic synthesis .
- Methods of Application : The preparation typically involves a series of reactions, including deprotection, bromination, and elimination . The specific procedures and conditions can vary depending on the desired product.
- Results or Outcomes : The outcome of these reactions is the formation of 6-vinyl-2-naphthalencarbaldehyde . The yield and purity of the product would depend on the specific reaction conditions.
-
Synthesis of Methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate
- Application Summary : Methyl 6-bromo-2-naphthoate can be used to synthesize methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate . This compound is a useful intermediate in organic synthesis .
- Methods of Application : The synthesis typically involves reactions such as nucleophilic substitution, coupling reactions, or condensation reactions . The specific procedures and conditions can vary depending on the desired product.
- Results or Outcomes : The outcome of these reactions is the formation of methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate . The yield and purity of the products would depend on the specific reaction conditions.
-
Preparation of Methyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)-oxy]phenyl]-2-naphthoate
- Application Summary : Methyl 6-bromo-2-naphthoate can be used to prepare methyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)-oxy]phenyl]-2-naphthoate . This compound is a useful intermediate in organic synthesis .
- Methods of Application : The preparation typically involves a series of reactions, including deprotection, bromination, and elimination . The specific procedures and conditions can vary depending on the desired product.
- Results or Outcomes : The outcome of these reactions is the formation of methyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)-oxy]phenyl]-2-naphthoate . The yield and purity of the product would depend on the specific reaction conditions.
Safety And Hazards
properties
IUPAC Name |
methyl 6-bromonaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRLPXJZOGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357551 | |
Record name | Methyl 6-bromo-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-naphthoate | |
CAS RN |
33626-98-1 | |
Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33626-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methoxycarbonylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-bromo-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YX2K4GR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.